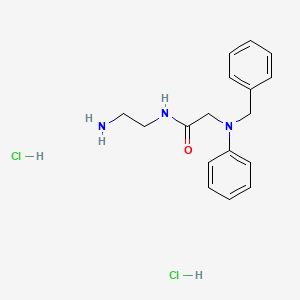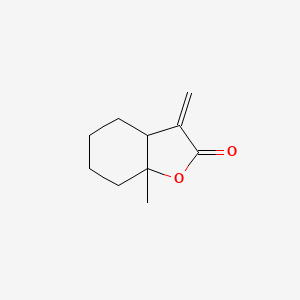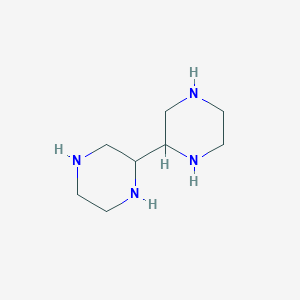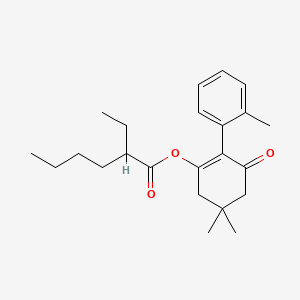
4-Methyl-2-(3-trimethylsilylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is an organic compound with the molecular formula C15H19NSi It is a derivative of pyridine, featuring a methyl group at the 4-position and a trimethylsilylphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and efficiency for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(3-trimethylsilylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: 4-Methyl-2-(3-carboxyphenyl)pyridine
Reduction: 4-Methyl-2-(3-trimethylsilylphenyl)piperidine
Substitution: 4-Methyl-2-(3-functionalized phenyl)pyridine
Aplicaciones Científicas De Investigación
4-Methyl-2-(3-trimethylsilylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives .
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-phenylpyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-(3-Trimethylsilylphenyl)pyridine: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-Methyl-2-(4-trimethylsilylphenyl)pyridine: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.
Propiedades
Fórmula molecular |
C15H19NSi |
|---|---|
Peso molecular |
241.40 g/mol |
Nombre IUPAC |
trimethyl-[3-(4-methylpyridin-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H19NSi/c1-12-8-9-16-15(10-12)13-6-5-7-14(11-13)17(2,3)4/h5-11H,1-4H3 |
Clave InChI |
LUTFABDUDMRJDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=CC(=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)



![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)





![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)



